molecular formula C18H18BrNO B273704 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide

4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide

Cat. No. B273704
M. Wt: 344.2 g/mol
InChI Key: RXCUZDSOMINZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, also known as BDMP, is a chemical compound that belongs to the family of substituted benzamides. It is a potent and selective inhibitor of the dopamine transporter, and it has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.

Mechanism of Action

4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the dopamine transporter, 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopamine signaling in experimental models. However, one limitation of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are a number of future directions for research involving 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, including the development of more potent and selective dopamine transporter inhibitors, the investigation of the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the exploration of the therapeutic potential of dopamine transporter inhibitors in the treatment of psychiatric disorders such as depression and addiction.

Synthesis Methods

The synthesis of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide involves the reaction of 4-bromo-benzoyl chloride with 2,2-dimethyl-1-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide as a white crystalline solid with a high purity and yield.

Scientific Research Applications

4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the mechanisms of drug addiction, depression, and other psychiatric disorders that are associated with dopamine dysregulation.

properties

Product Name

4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide

InChI

InChI=1S/C18H18BrNO/c1-18(2,3)16(13-7-5-4-6-8-13)20-17(21)14-9-11-15(19)12-10-14/h4-12H,1-3H3

InChI Key

RXCUZDSOMINZSC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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